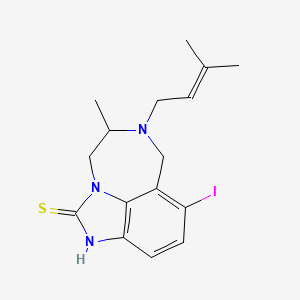
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 8-iodo-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 8-iodo-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes an imidazo ring fused to a benzodiazepine core, along with various substituents that contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 8-iodo-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazepine core, followed by the introduction of the imidazo ring and other substituents. Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 8-iodo-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzodiazepines with different pharmacological properties.
科学研究应用
Chemistry: As a model compound for studying the reactivity and properties of benzodiazepines and related structures.
Biology: Investigating its interactions with biological targets, such as receptors and enzymes.
Medicine: Exploring its potential as a therapeutic agent for conditions like anxiety, epilepsy, and muscle spasms.
Industry: Potential use in the development of new pharmaceuticals or chemical intermediates.
作用机制
The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound may enhance the inhibitory effects of GABA, leading to its anxiolytic, sedative, and muscle relaxant properties. Other pathways and targets may also be involved, depending on the specific pharmacological effects observed.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 8-iodo-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)- is unique due to its specific structural features, such as the imidazo ring and the various substituents
属性
CAS 编号 |
257891-69-3 |
|---|---|
分子式 |
C16H20IN3S |
分子量 |
413.3 g/mol |
IUPAC 名称 |
7-iodo-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-2-thione |
InChI |
InChI=1S/C16H20IN3S/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21) |
InChI 键 |
BMKOEEUUPGLZMF-UHFFFAOYSA-N |
规范 SMILES |
CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)I)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


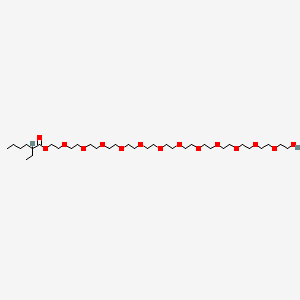
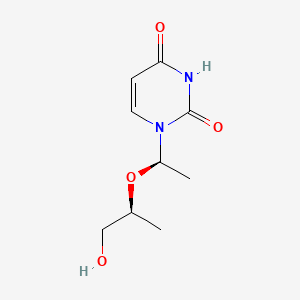
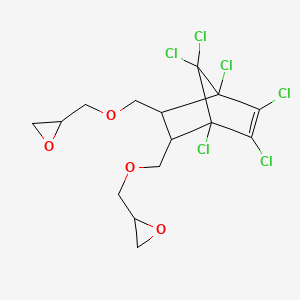
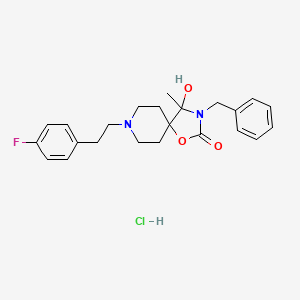
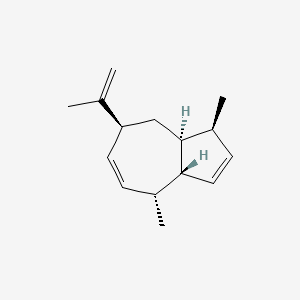
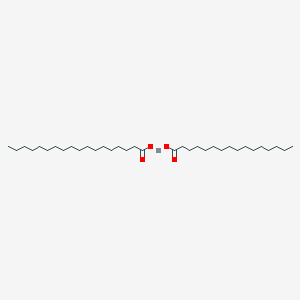
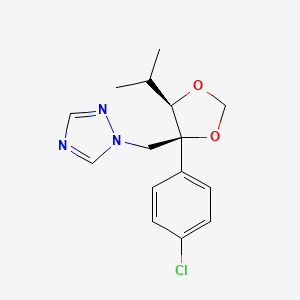
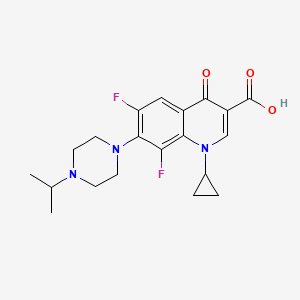
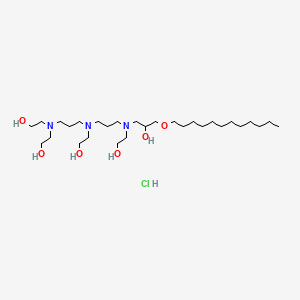
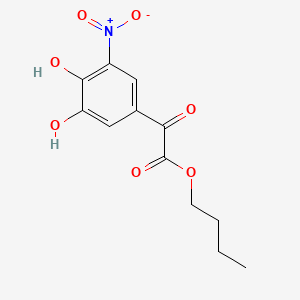
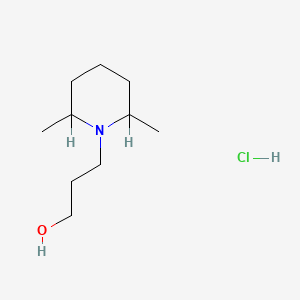
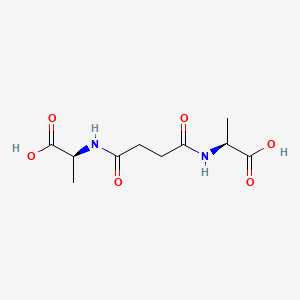
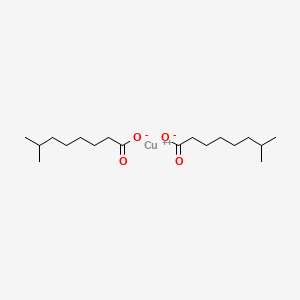
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
